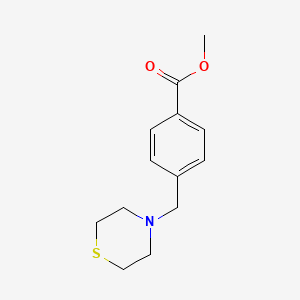

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate: is a chemical compound with the molecular formula C13H17NO2S and a molecular weight of 251.35 g/mol . It is characterized by the presence of a benzoate group attached to a thiomorpholine ring via a methyl linker. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of Methyl 4-(thiomorpholin-4-ylmethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with thiomorpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Methyl 4-(thiomorpholin-4-ylmethyl)benzoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions:

Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced sulfur-containing products.

Substitution: Substituted thiomorpholine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to enhanced efficacy and selectivity against specific biological targets, particularly in drug development aimed at treating infections caused by resistant strains .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound, particularly its ability to inhibit bacterial topoisomerases, essential enzymes for DNA replication. This inhibition can lead to bacterial cell death, making it a candidate for developing new antibiotics .

Biological Research

In biological studies, this compound is utilized to explore interactions with various biological targets, including enzymes and receptors. Its thiomorpholine ring can form hydrogen bonds and other interactions that modulate the activity of these targets.

Industrial Applications

This compound is also employed in industrial settings for producing specialty chemicals and materials. It finds application in formulating coatings, adhesives, and polymers due to its chemical stability and reactivity .

In Vivo Efficacy

In studies involving mouse models, compounds related to this compound were tested against Mycobacterium tuberculosis. Dosing at 200 mg/kg revealed significant reductions in lung bacterial loads, indicating potential therapeutic applications.

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications to the thiomorpholine ring can significantly impact biological activity. For instance, replacing thiomorpholine with other cyclic amines altered binding affinity and selectivity towards specific biological targets .

Mécanisme D'action

The mechanism of action of Methyl 4-(thiomorpholin-4-ylmethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. The benzoate group can also contribute to the binding affinity and specificity of the compound .

Comparaison Avec Des Composés Similaires

Methyl 4-(morpholin-4-ylmethyl)benzoate: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

Methyl 4-(piperidin-4-ylmethyl)benzoate: Contains a piperidine ring instead of a thiomorpholine ring.

Methyl 4-(pyrrolidin-4-ylmethyl)benzoate: Features a pyrrolidine ring in place of the thiomorpholine ring.

Uniqueness:

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate is unique due to the presence of the sulfur atom in the thiomorpholine ring, which can impart distinct chemical and biological properties. This sulfur atom can participate in specific interactions and reactions that are not possible with the oxygen or nitrogen atoms in the similar compounds listed above .

Activité Biologique

Methyl 4-(thiomorpholin-4-ylmethyl)benzoate is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through a reaction between 4-(chloromethyl)benzoic acid methyl ester and thiomorpholine, typically in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile. The reaction is conducted under reflux conditions to ensure complete conversion. The compound's unique structure, featuring a thiomorpholine ring, imparts distinct chemical properties that are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The thiomorpholine ring can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The benzoate group enhances binding affinity and specificity, making this compound a potential lead in drug development .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Its mechanism often involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. This inhibition leads to bacterial cell death, making it a candidate for treating infections caused by resistant strains .

Case Studies

- In Vivo Efficacy : In experiments involving mouse models, compounds structurally related to this compound demonstrated varying degrees of efficacy against Mycobacterium tuberculosis. For instance, compounds were dosed at 200 mg/kg to assess their impact on lung bacterial loads, revealing insights into their pharmacokinetics and therapeutic potential .

- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has shown that modifications to the thiomorpholine ring can significantly impact biological activity. For example, replacing thiomorpholine with other cyclic amines altered the binding affinity and selectivity towards specific biological targets .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 4-(morpholin-4-ylmethyl)benzoate | Morpholine-based | Moderate antimicrobial properties |

| Methyl 4-(piperidin-4-ylmethyl)benzoate | Piperidine-based | Stronger binding but less selective |

| Methyl 4-(pyrrolidin-4-ylmethyl)benzoate | Pyrrolidine-based | Lower efficacy compared to thiomorpholine |

| This compound | Thiomorpholine-based | Enhanced selectivity and efficacy against resistant strains |

Propriétés

IUPAC Name |

methyl 4-(thiomorpholin-4-ylmethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEYOAINGYHIQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.